molecular formula C12H19N3O2S B5467993 N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide

N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide

Cat. No. B5467993
M. Wt: 269.37 g/mol
InChI Key: ZIHCZYIIGNTNEE-UHFFFAOYSA-N
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Description

“N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . It has a molecular weight of 249.292 and a chemical formula of C10H11N5OS .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of thiazole derivatives like “N~2~-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N~1~,N~2~-dimethylalaninamide” could involve the design and development of new compounds with enhanced properties and lesser side effects .

properties

IUPAC Name

2-[[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-methylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-7-10(18-9(3)14-7)6-11(16)15(5)8(2)12(17)13-4/h8H,6H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHCZYIIGNTNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N(C)C(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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